molecular formula C25H28O5 B14140256 Debromomarinone CAS No. 146488-64-4

Debromomarinone

Cat. No.: B14140256
CAS No.: 146488-64-4
M. Wt: 408.5 g/mol
InChI Key: DPALYVVGGATILJ-UVNWJPITSA-N
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Description

Debromomarinone is a chemical compound isolated from marine actinomycetes. It is a sesquiterpenoid naphthoquinone, which is a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of debromomarinone begins with 1,3,6,8-tetrahydroxynaphthalene, which undergoes a series of transformations including geranylation, oxidative dearomatization, and cyclization. The key steps involve the use of vanadium-dependent chloroperoxidase enzymes and mildly basic conditions to induce cyclization and reductive halogenation .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of marine actinomycetes, followed by extraction and purification processes. The culture broth is extracted with ethyl acetate, and the extract is concentrated under vacuum. The compound is then purified using flash chromatography and preparative thin-layer chromatography .

Chemical Reactions Analysis

Types of Reactions: Debromomarinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Debromomarinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of debromomarinone involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, making it effective against Gram-positive bacteria .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific biosynthetic pathway involving vanadium-dependent chloroperoxidase enzymes and its potent antibacterial activity against Gram-positive bacteria. Its structure and bioactivity make it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

146488-64-4

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(4aR,5S,12bS)-8,10-dihydroxy-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione

InChI

InChI=1S/C25H28O5/c1-13(2)6-5-9-25(4)18-8-7-14(3)10-16(18)21-22(28)17-11-15(26)12-19(27)20(17)23(29)24(21)30-25/h6,10-12,16,18,26-27H,5,7-9H2,1-4H3/t16-,18+,25-/m0/s1

InChI Key

DPALYVVGGATILJ-UVNWJPITSA-N

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC1)[C@](OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)O)O)(C)CCC=C(C)C

Canonical SMILES

CC1=CC2C(CC1)C(OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)O)O)(C)CCC=C(C)C

Origin of Product

United States

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